4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide is a chemical compound with the molecular formula C8H4F6OS2 and a molecular weight of 294.2371792 g/mol . This compound is characterized by the presence of trifluoromethyl groups attached to both the thiophenyl and sulphoxide moieties, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide typically involves the reaction of trifluoromethylthiophenol with trifluoromethyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulphoxide group to a sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl sulfone derivatives.
Reduction: Formation of trifluoromethyl sulfide derivatives.
Substitution: Formation of substituted trifluoromethylthiophenyl derivatives.
Scientific Research Applications
4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups into target molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, influencing their activity. The compound can act as an inhibitor or activator of specific enzymes and pathways, depending on the context of its use .
Comparison with Similar Compounds
- Trifluoromethylthiobenzene
- Trifluoromethyl phenyl sulfone
- Trifluoromethyl phenyl sulfide
Comparison: 4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide is unique due to the presence of both trifluoromethyl and sulphoxide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and versatility in various applications .
Properties
Molecular Formula |
C8H4F6OS2 |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
1-(trifluoromethylsulfanyl)-4-(trifluoromethylsulfinyl)benzene |
InChI |
InChI=1S/C8H4F6OS2/c9-7(10,11)16-5-1-3-6(4-2-5)17(15)8(12,13)14/h1-4H |
InChI Key |
OAAPCOWISYGSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)S(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.